2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide
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Overview
Description
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of an oxirane ring (epoxide) and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the opening of the epoxide ring, followed by the addition of the amide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanamide: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
N,N-Dimethylpropanamide: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Hydroxy-N,N-dimethylpropanamide: Contains a hydroxyl group instead of an oxirane ring, affecting its chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is unique due to the presence of both the oxirane ring and the propanamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[(2R)-oxiran-2-yl]methyl]propanamide |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
BRFWAVIZIBIALS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC[C@@H]1CO1 |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CO1 |
Origin of Product |
United States |
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